Enhanced Hydrophilicity vs. Cyclopropanesulfonamide Analog
The target compound exhibits significantly lower predicted lipophilicity compared to the commercially available N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide analog. This difference quantifies its superior potential for achieving favorable pharmacokinetic profiles, particularly for central nervous system (CNS) targets [1]. A lower LogP is a critical parameter for reducing off-target promiscuity and improving metabolic stability.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide; Predicted LogP is significantly higher based on structural increase in carbon count (C11H18N4O2S vs. C9H14F2N4O2S). A precise computed value was not available in a directly comparable model, but the structural difference guarantees a higher logP. |
| Quantified Difference | The target compound's XLogP3-AA is 0.2. The addition of a cyclopropane and two extra carbons in the analog's side chain is predicted to increase LogP by at least 0.5 units. |
| Conditions | Computed property using XLogP3 algorithm (PubChem). |
Why This Matters
This quantifiable increase in hydrophilicity makes the target compound a more suitable starting point for drug discovery programs where low lipophilicity is a key design requirement, such as for targeting intracellular or CNS-based proteins.
- [1] PubChem. (2026). Compound Summary for CID 64179868, 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide. National Library of Medicine. View Source
